molecular formula C6H4BrN3 B1519351 6-bromo-1H-pyrazolo[4,3-b]pyridine CAS No. 1150617-54-1

6-bromo-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1519351
CAS No.: 1150617-54-1
M. Wt: 198.02 g/mol
InChI Key: FONNZZMIJPHSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Nitrogen Heterocycles as Privileged Scaffolds in Medicinal Chemistry

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, recognized for their widespread presence in both natural products and synthetic drugs. mdpi.com An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59-60% of unique small-molecule drugs feature a nitrogen heterocycle in their structure. openmedicinalchemistryjournal.commsesupplies.comnih.gov This prevalence has led to their designation as "privileged scaffolds," a term reflecting their ability to bind to a wide range of biological targets with high affinity, thus exhibiting diverse pharmacological activities. openmedicinalchemistryjournal.com

The utility of these compounds stems from the physicochemical properties imparted by the nitrogen atom(s). These properties include the ability to form hydrogen bonds, which is crucial for molecular recognition and binding to biological targets like proteins and nucleic acids. mdpi.comnih.gov The presence of nitrogen atoms can also influence a molecule's stability, solubility, and metabolic profile. nih.gov Modifications to the heterocyclic ring can significantly alter the biological properties of a molecule, including its anti-inflammatory, antibacterial, anti-tumor, and antiviral activities. mdpi.com Consequently, nitrogen heterocycles are integral components in a vast array of pharmaceuticals, agrochemicals, and polymers. openmedicinalchemistryjournal.commsesupplies.com

Overview of Pyrazolopyridine Isomers and Their Pharmacological Relevance

Pyrazolopyridines are a class of bicyclic heterocyclic compounds formed by the fusion of a pyrazole (B372694) ring and a pyridine (B92270) ring. This fusion can occur in several ways, resulting in five distinct isomers: pyrazolo[3,4-b]pyridine, pyrazolo[4,3-b]pyridine, pyrazolo[3,4-c]pyridine, pyrazolo[4,3-c]pyridine, and pyrazolo[1,5-a]pyridine. nih.gov Each of these cores possesses unique electronic and steric properties, leading to a wide spectrum of pharmacological applications.

The pyrazole ring itself is a key pharmacophore found in numerous marketed drugs. nih.govnih.gov Its incorporation into a molecule can enhance potency and improve physicochemical properties like lipophilicity and water solubility. nih.gov When fused with a pyridine ring, the resulting pyrazolopyridine scaffold has been investigated for a multitude of therapeutic uses. For example, derivatives of the pyrazolo[3,4-b]pyridine core have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), which is implicated in innate immunity and oncogenesis. tandfonline.com Other derivatives of this same isomer have shown significant anti-tumor efficacy in preclinical models of breast cancer. nih.gov The broad range of biological activities associated with pyrazolopyridine scaffolds, including their use as anti-inflammatory and anticancer agents, underscores their importance in drug discovery. nih.gov

Rationale for Investigating 6-Bromo-1H-pyrazolo[4,3-b]pyridine as a Synthetic Intermediate and Bioactive Scaffold

The compound this compound is of particular interest to synthetic and medicinal chemists primarily due to its structure as a functionalized heterocyclic building block. sigmaaldrich.com The pyrazolo[4,3-b]pyridine core provides the foundational scaffold, which is known to be biologically relevant. The key to its utility as a synthetic intermediate is the presence of the bromine atom at the 6-position of the pyridine ring.

Halogen atoms, such as bromine, are extremely useful in organic synthesis as they can be readily replaced or used as a handle to introduce new functional groups through various cross-coupling reactions. This allows for the systematic modification of the core structure, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity. The bromine atom on the this compound scaffold serves as a versatile anchor point for creating a library of novel compounds for biological screening. Given the established therapeutic potential of the broader pyrazolopyridine class, this compound represents a valuable starting material for the discovery of new drugs. chemicalbook.com

Compound Data

Below are the details of the chemical compounds mentioned in this article.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONNZZMIJPHSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654011
Record name 6-Bromo-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-54-1
Record name 6-Bromo-1H-pyrazolo[4,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150617-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1H-pyrazolo[4,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 6 Bromo 1h Pyrazolo 4,3 B Pyridine and Its Functionalized Derivatives

Established Synthetic Pathways to the 1H-Pyrazolo[4,3-b]pyridine Ring System

The construction of the fundamental 1H-pyrazolo[4,3-b]pyridine ring system is primarily achieved through two main retrosynthetic strategies: the annulation of a pyridine (B92270) ring onto a pyrazole (B372694) fragment or the formation of a pyrazole ring from a functionalized pyridine core. nih.govresearchgate.net

Annulation Strategies via Pyrazole Fragment Cyclization

This approach involves building the pyridine ring onto a pre-existing, suitably substituted pyrazole. A common method is the cyclocondensation of 4-aminopyrazole-5-carbaldehydes, often in their N-protected forms. nih.gov Another strategy utilizes the cyclization of other 5-functionalized 4-aminopyrazoles. nih.gov For instance, the reaction of 4-amino-5-(indol-3-yl)pyrazole with aldehydes or sodium nitromalonodialdehyde can also yield the pyrazolo[4,3-b]pyridine skeleton. nih.gov

Annulation Strategies via Functionalized Pyridine Core Cyclization

While less common, the annulation of a pyrazole ring onto a functionalized pyridine core is another viable pathway. nih.govresearchgate.net This strategy often starts with readily available 2-chloro-3-nitropyridines. nih.govresearchgate.net A notable example involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction. nih.govresearchgate.net This method offers advantages such as the use of stable arenediazonium tosylates and the ability to combine multiple steps in a one-pot procedure. nih.govresearchgate.net

Targeted Synthesis of 6-Bromo-1H-pyrazolo[4,3-b]pyridine

The specific synthesis of this compound can be achieved through direct bromination of the parent heterocycle or by carrying a bromine substituent through a multi-step synthesis.

Bromination Strategies for Regioselective Introduction of the C-6 Halogen

The direct bromination of the 1H-pyrazolo[4,3-b]pyridine ring system is a key method for introducing the bromine atom at the C-6 position. The regioselectivity of this electrophilic substitution is influenced by the reaction conditions and the substituents already present on the ring. While specific conditions for the C-6 bromination of the parent 1H-pyrazolo[4,3-b]pyridine are not extensively detailed in the provided results, the synthesis of related brominated pyrazolopyridines often involves the use of brominating agents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. nih.gov

Multistep Synthesis from Advanced Precursors

An alternative to direct bromination is to start with a precursor that already contains the bromine atom. For instance, a synthetic route to this compound-3-carboxylic acid ethyl ester has been developed, which is a key intermediate for various kinase inhibitors. google.com This method utilizes an intermediate (V) which reacts with sodium nitrite (B80452) under acidic conditions. google.com Another approach involves the reaction of 5-bromo-3-fluoropyridine-2-carbaldehyde with hydrazine (B178648) hydrate (B1144303). chemicalbook.com

A documented synthesis of this compound involves the reaction of 3,6-dichloro-2-pyridinecarboxaldehyde with hydrazine hydrate to form an intermediate which is then further processed. chemicalbook.com

Considerations for Stereochemical Control in Derivative Synthesis

The introduction of chirality into derivatives of this compound is a critical aspect of medicinal chemistry, as stereoisomers can exhibit significantly different biological activities. While direct asymmetric synthesis of the this compound core is not commonly reported, stereochemical control is typically achieved during the derivatization process.

One notable approach involves the N-heterocyclic carbene (NHC)-catalyzed oxidative [3+3] annulation of enals with pyrazol-5-amines, which has been successful in preparing a diverse set of chiral pyrazolo[3,4-b]pyridin-6-ones with excellent yields and enantioselectivities. rsc.org This method highlights the potential for creating stereocenters on the pyridine ring of the fused system. Although this example pertains to the [3,4-b] isomer, the principles can be conceptually extended to the [4,3-b] scaffold. The key is the use of a chiral catalyst to control the facial selectivity of the attack on a prochiral substrate.

Future strategies for stereochemical control in the synthesis of this compound derivatives could involve:

Chiral auxiliaries: Attaching a chiral auxiliary to the pyrazole nitrogen could direct subsequent reactions on the pyridine ring, after which the auxiliary can be cleaved.

Asymmetric catalysis: Employing chiral transition metal catalysts for cross-coupling reactions or other functionalization steps can introduce chirality.

Resolution: Classical resolution of racemic mixtures of chiral derivatives using chiral acids or bases, or through chiral chromatography, remains a viable, albeit less efficient, method.

Strategic Diversification and Functionalization of this compound

The bromine atom at the C-6 position and the nitrogen atoms of the pyrazole ring are the primary sites for diversification of the this compound core.

The C-6 bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Suzuki Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. In the context of pyrazolopyridine synthesis, Suzuki reactions have been used to couple arylboronic acids with bromo-substituted precursors. For instance, two-step palladium-catalyzed Suzuki reactions have been employed in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives. nih.gov This methodology is directly applicable to this compound for the introduction of aryl and heteroaryl groups at the C-6 position.

Buchwald–Hartwig Amination: This reaction is instrumental in forming carbon-nitrogen bonds. While direct examples on this compound are not prevalent in the provided results, the Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with various amines has been studied. researchgate.net The success of this reaction on a related bromopyrazole suggests its applicability to the 6-bromo-pyrazolopyridine scaffold for the synthesis of C-6 amino derivatives. The choice of palladium catalyst and ligand is crucial, with tBuDavePhos showing efficacy for coupling with aryl or bulky amines lacking β-hydrogens. researchgate.net For alkylamines with β-hydrogens, copper(I)-catalyzed amination may be a more suitable alternative. researchgate.net

A summary of representative cross-coupling reactions is presented below:

Reaction TypeReactantCatalyst/LigandProduct Type
Suzuki CouplingArylboronic acidPd(PPh3)46-Aryl-1H-pyrazolo[4,3-b]pyridine
Buchwald-HartwigAminesPd(dba)2/tBuDavePhos6-Amino-1H-pyrazolo[4,3-b]pyridine

The pyrazole moiety of this compound possesses two nitrogen atoms (N-1 and N-2) that can be functionalized, most commonly through alkylation or arylation.

N-Alkylation: N-alkyl pyrazoles are significant in medicinal chemistry. semanticscholar.org A common method involves deprotonation with a base like potassium hydroxide (B78521) followed by reaction with an alkyl halide. semanticscholar.org An alternative, milder method utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which avoids the need for strong bases or high temperatures. semanticscholar.org For unsymmetrical pyrazoles, this can lead to a mixture of N-1 and N-2 regioisomers, with steric factors often controlling the product distribution. semanticscholar.org

N-Arylation: Copper-catalyzed N-arylation of pyrazolopyridin-3-amines with boronic acids has been demonstrated at ambient temperature without the need for a ligand or base. researchgate.net This provides a straightforward route to N-aryl derivatives.

Beyond direct C-H functionalization or cross-coupling at the bromo-position, functional groups on the pyridine ring can be interconverted. For instance, a nitro group, if present, can be reduced to an amine by reagents like iron powder. nih.gov This amino group can then serve as a handle for further derivatization.

The development of new synthetic methods continually expands the toolbox for derivatizing the pyrazolopyridine core. One such approach is the palladium-catalyzed direct arylation at the C5 position of N-protected 4-bromopyrazole derivatives, which proceeds without cleavage of the C-Br bond. rsc.org This chemoselective C-H activation offers a pathway to poly-substituted pyrazoles that would be difficult to access through traditional cross-coupling sequences.

Another innovative strategy involves a modified Japp–Klingemann reaction. A recently developed method for synthesizing pyrazolo[4,3-b]pyridines utilizes readily available 2-chloro-3-nitropyridines in a sequence of SNAr and Japp–Klingemann reactions. nih.gov This approach benefits from the use of stable arenediazonium tosylates and allows for a one-pot procedure. nih.gov

Structure Activity Relationship Sar Studies on 6 Bromo 1h Pyrazolo 4,3 B Pyridine Analogues

Systematic Exploration of Substituent Effects on Biological Activity

While extensive SAR data tables for the 6-bromo-1H-pyrazolo[4,3-b]pyridine scaffold itself are not widely available in public literature, research on the closely related isomeric pyrazolo[3,4-b]pyridine core provides a robust framework for understanding substituent effects. These studies, often targeting protein kinases like Tropomyosin receptor kinase A (TRKA) and TANK-binding kinase 1 (TBK1), reveal clear trends in how different functional groups at various positions affect potency. nih.govnih.govnih.gov

Substitution at the N1 Position: The N1 position of the pyrazole (B372694) ring is a critical interaction point. Modifications here directly influence the molecule's orientation and binding affinity. In studies on pyrazolo[3,4-b]pyridine-based TRKA inhibitors, protecting the N1-H with a p-methoxybenzyl (PMB) group was a key synthetic step, indicating that substitution at this position is synthetically accessible. nih.gov In other series, varying the N1 substituent from hydrogen to small alkyl or aryl groups can modulate potency and selectivity, often by influencing hydrogen bonding capabilities or by occupying specific hydrophobic pockets within the target protein.

Substitution at the C3 Position: The C3 position is frequently modified to enhance target engagement. For pyrazolo[3,4-b]pyridine derivatives targeting TRKA, a scaffold hopping approach led to the introduction of various groups at this position. The initial hit compound, with weak inhibitory activity, was systematically modified. Introducing a linker and a terminal functional group, such as a pyrrolidin-1-yl moiety, was found to be crucial for achieving nanomolar potency. nih.gov

The following table illustrates the effect of substituents at the C3 position on TRKA inhibition for a series of 1-(p-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine analogues.

Compound IDC3-SubstituentTRKA IC₅₀ (nM)
A01 3-(morpholine-4-carbonyl)phenyl293
C03 3-((3S,4R)-3-fluoro-4-methylpyrrolidin-1-yl)phenyl56
C09 3-((R)-3-fluoropyrrolidin-1-yl)phenyl57
C10 3-(3,3-difluoropyrrolidin-1-yl)phenyl26

Data sourced from a study on TRKA inhibitors, demonstrating the impact of C3 modifications on potency. nih.gov

Substitution at the Pyridine (B92270) Ring (C4, C5, C6): Substituents on the pyridine portion of the scaffold are vital for tuning the electronic properties, solubility, and target interactions of the molecule. The bromine at C6 in the parent compound serves as a versatile synthetic handle for introducing new functionality via cross-coupling reactions. In studies on TBK1 inhibitors, various aryl and heteroaryl groups were introduced at the C3 position, while the C4 and C6 positions were explored with different amines and other functionalities. This exploration led to the discovery of compounds with picomolar potency. nih.govnih.govresearchgate.net For instance, a systematic SAR study on 1H-pyrazolo[3,4-b]pyridine derivatives revealed that introducing a cyclopropylamine (B47189) at the C6 position and a substituted pyrimidine (B1678525) at the C4 position significantly boosted inhibitory activity against TBK1. nih.govnih.gov

Identification of Key Structural Motifs for Pharmacological Potency and Selectivity

SAR exploration has identified several key structural motifs essential for the pharmacological potency and selectivity of pyrazolopyridine analogues, particularly as kinase inhibitors.

The Pyrazolopyridine Core as a Hinge-Binder: The nitrogen atoms within the bicyclic pyrazolopyridine system are fundamental for activity. The pyrazole portion, in particular, is perfectly suited to act as a hydrogen bond donor and acceptor, allowing it to anchor the inhibitor to the "hinge region" of a kinase's ATP-binding site. nih.gov This interaction, mimicking the adenine (B156593) portion of ATP, is a cornerstone of the scaffold's inhibitory action. The pyridine nitrogen can also form crucial hydrogen bonds. nih.gov

The N1-H Motif: The hydrogen atom on the pyrazole N1 nitrogen is a critical hydrogen bond donor. In many kinase inhibitors, this N-H forms a hydrogen bond with a backbone carbonyl oxygen in the hinge region of the kinase, an interaction that is often essential for high-affinity binding.

The C3-Aryl/Heteroaryl Moiety: A large aromatic or heteroaromatic substituent at the C3 position is a common feature of potent inhibitors. This group typically extends into a hydrophobic region of the ATP-binding site, known as the "gatekeeper" pocket, forming beneficial van der Waals and π-π stacking interactions. nih.gov The nature and substitution pattern of this aryl group are critical for both potency and selectivity.

The C4/C6-Amino Substituents: Small, often basic, amine-containing groups at the C4 or C6 positions frequently enhance potency and improve the physicochemical properties of the compounds, such as solubility. These groups can extend towards the solvent-exposed region of the binding site, forming additional hydrogen bonds or ionic interactions with charged residues on the protein surface.

Positional Isomerism and its Impact on Receptor Binding and Cellular Efficacy

The arrangement of nitrogen and carbon atoms in the bicyclic core, known as positional isomerism, has a profound effect on the molecule's three-dimensional shape and its ability to bind to a biological target. Switching from the pyrazolo[4,3-b]pyridine scaffold to other isomers like pyrazolo[3,4-b]pyridine, pyrazolo[4,3-c]pyridine, or pyrazolo[1,5-a]pyrimidine (B1248293) can drastically alter or abolish biological activity. mdpi.comresearchgate.net

A stark example of this is seen in a study of disubstituted isothiazolo[4,3-b]pyridines, close analogues of pyrazolopyridines, as inhibitors of cyclin G-associated kinase (GAK). mdpi.com Three regioisomers were synthesized and tested: 3,5-, 3,6-, and 3,7-disubstituted analogues. The 3,5- and 3,6-disubstituted isomers showed potent GAK binding, whereas the 3,7-disubstituted isomer was completely inactive. mdpi.com This dramatic loss of affinity is due to the change in the substituent's position on the pyridine ring, which prevents the molecule from adopting the correct orientation to bind effectively within the kinase's ATP pocket.

Isomer (Isothiazolo[4,3-b]pyridine)GAK Affinity (IC₅₀)
3,6-disubstituted Potent
3,5-disubstituted Potent
3,7-disubstituted Inactive

Data adapted from a study on GAK inhibitors, highlighting the critical impact of substituent positioning on biological activity. mdpi.com

Similarly, studies on pyrazolo[1,5-a]pyrimidines as estrogen receptor (ER) ligands revealed that the scaffold's specific isomeric structure leads to different binding orientations within the ERα and ERβ subtypes. researchgate.net This differential binding, a direct result of the core's isomeric form, is the basis for the observed receptor subtype selectivity. researchgate.net These examples underscore that the precise placement of nitrogen atoms and substituent attachment points is a critical determinant of receptor binding and, consequently, cellular efficacy.

Conformational Analysis and its Correlation with SAR

The biological activity of a molecule is not only dependent on its structure but also on its preferred three-dimensional shape, or conformation. Conformational analysis, often performed using computational modeling and X-ray crystallography, is crucial for understanding SAR.

Molecular docking studies are frequently used to rationalize the observed SAR. For the inactive 3,7-disubstituted isothiazolo[4,3-b]pyridine GAK inhibitor, docking analysis revealed that the key morpholine (B109124) substituent was projected into a region of the ATP binding site that created a steric clash with the protein backbone. mdpi.com In contrast, the active 3,6-isomer positioned the same group in a way that allowed it to form a crucial hydrogen bond with a catalytic lysine (B10760008) residue, explaining its high potency. mdpi.com This direct correlation shows how a change in conformation, dictated by positional isomerism, leads to a complete loss of activity.

In another example, the binding mode of pyrazolo[3,4-b]pyridin-6-one derivatives to tubulin was investigated. rsc.org Molecular dynamics simulations provided insight into the specific interactions, showing how the ligand binds to the colchicine (B1669291) site, leading to cell cycle arrest and apoptosis. rsc.org Furthermore, studies on dopamine (B1211576) receptor ligands have used a combination of homology modeling and site-directed mutagenesis to understand stereospecific receptor recognition. nih.gov These analyses revealed that the superior affinity of one stereoisomer was due to a favorable binding energy resulting from the interaction between the ligand's central ammonium (B1175870) unit and a specific aspartate residue in the receptor. nih.gov

These findings demonstrate that a comprehensive understanding of SAR requires not just an analysis of substituent effects but also a detailed investigation of how these substituents influence the molecule's conformation and its precise fit within the binding site of its biological target.

Biological Evaluation and Pharmacological Profiling of 6 Bromo 1h Pyrazolo 4,3 B Pyridine Derivatives

In Vitro Screening Assays for Therapeutic Potential

The therapeutic potential of derivatives based on the 6-bromo-1H-pyrazolo[4,3-b]pyridine core has been explored through a variety of in vitro screening assays. These studies are crucial for identifying initial bioactivity and elucidating the mechanisms of action.

Kinase Inhibition

The pyrazolopyridine scaffold is a well-established "hinge-binding" motif in kinase inhibitors, making it a privileged structure in anti-cancer drug discovery. nih.gov Derivatives of this compound have been investigated as inhibitors of several protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

General Kinase Inhibition: The 6-bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine derivative has been identified as a kinase inhibitor that can block protein phosphorylation, a fundamental process in cell signaling.

FLT3 and CDK4 Inhibition: There are indications that derivatives of this compound have been developed that show inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4), both of which are important targets in cancer therapy. mdpi.com

c-Met and FGFR Inhibition: In a notable study, 1-sulfonyl-pyrazolo[4,3-b]pyridines were designed and evaluated as selective inhibitors of the c-Met kinase. nih.gov Subsequent research found that this chemical class also exhibited activity against Fibroblast Growth Factor Receptor 1 (FGFR1). The pyrazolo[4,3-b]pyridine scaffold was shown to form a key hydrogen bond with the hinge region of the FGFR1 kinase. windows.net

Other Kinase Targets (TBK1, TRK): While direct inhibition of TANK-binding kinase 1 (TBK1) or Tropomyosin receptor kinases (TRKs) by this compound derivatives is not extensively documented, studies on the related pyrazolo[3,4-b]pyridine isomer have shown potent inhibition. For instance, derivatives of this related scaffold have been identified as highly potent TBK1 inhibitors with IC50 values in the nanomolar range and as effective TRK inhibitors. tandfonline.comrsc.org This suggests that the broader pyrazolopyridine class has potential for inhibiting these kinases.

α-Amylase Inhibition

The inhibition of enzymes like α-amylase is a therapeutic strategy for managing type 2 diabetes. While the this compound core has been mentioned in patents for compounds including α-amylase inhibitors, specific research detailing the α-amylase inhibitory activity of its direct derivatives is not extensively available in the current literature. google.com

Antiproliferative Activity against Cancer Cell Lines

Derivatives of the pyrazolo[4,3-b]pyridine scaffold have demonstrated significant antiproliferative effects in various cancer cell lines, indicating their potential as anticancer agents.

Specifically, the derivative 6-bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine has been shown to induce apoptosis, or programmed cell death, in human cancer cells. Studies have reported its antiproliferative effects with IC50 values ranging from 0.75 to 4.15 µM in cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer). Other derivatives of the pyrazolo[4,3-b]pyridine class have been evaluated against glioblastoma cell lines like A172 and U87MG. Furthermore, a patent has described the use of these compounds for treating a range of proliferative disorders, including breast cancer, pancreatic cancer, and non-small-cell lung carcinoma (NSCLC). google.com

Table 1: Antiproliferative Activity of this compound Derivatives

Derivative Cell Line Cancer Type IC50 (µM) Effect Reference
6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine HeLa Cervical Cancer 0.75 Antiproliferative

Immune Signaling Modulation

Beyond direct cytotoxicity, derivatives of this compound are being explored for their ability to modulate the immune system, offering potential treatments for autoimmune and inflammatory diseases.

RORgammaT Inhibition: A patent has disclosed compounds derived from this compound that act as inhibitors of RORgammaT (Retinoid-related orphan receptor gamma t). nih.gov RORgammaT is a key transcription factor in the development of Th17 cells, which are implicated in numerous autoimmune and inflammatory conditions. This makes RORgammaT inhibitors a promising therapeutic approach for disorders like psoriasis and rheumatoid arthritis. nih.gov

VPS34 Inhibition: Other patents describe derivatives that function as inhibitors of the vacuolar protein sorting 34 (VPS34) kinase. nih.gov VPS34 is involved in cellular trafficking and autophagy, processes that are linked to inflammatory disorders.

The pyrazolo[4,3-b]pyridine class of compounds is generally known for its potential antimicrobial effects. However, specific studies detailing the antibacterial and antifungal activity of this compound derivatives with minimum inhibitory concentration (MIC) values are limited. Research on the related pyrazolo[3,4-b]pyridine isomer has shown more definitive results. For instance, molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have demonstrated notable inhibitory potential against Staphylococcus aureus and Klebsiella pneumoniae. nih.gov Some of these derivatives exhibited moderate antibacterial activity against Bacillus subtilis and Escherichia coli. japsonline.com These findings on a closely related scaffold suggest that the this compound core is a promising template for developing new antimicrobial agents.

Target Identification and Validation for Bioactive Derivatives

Identifying the specific molecular targets of bioactive compounds is a critical step in drug development, providing insight into their mechanism of action and potential side effects.

Pull-down assays, a form of affinity purification, are commonly used to identify protein-protein interactions and to find the binding partners of a small molecule. ambeed.com In this technique, a derivatized "bait" version of the compound of interest is immobilized on beads and used to "pull down" its protein targets from a cell lysate. The captured proteins are then identified using techniques like mass spectrometry-based proteomics.

While these methods are standard in modern drug discovery, specific published studies detailing the use of pull-down assays or comprehensive proteomic approaches to identify the cellular targets of this compound derivatives are not readily found in the reviewed scientific literature.

Once a potential target is identified, its role in the compound's activity is often confirmed using genetic perturbation techniques. These methods involve either knocking out or knocking down the gene encoding the target protein (e.g., using CRISPR/Cas9 or RNA interference) or overexpressing it. If the cell's sensitivity to the compound changes after these genetic modifications, it provides strong evidence that the protein is indeed the relevant target.

As with proteomic approaches, specific examples of genetic perturbation studies being used to validate the targets of bioactive derivatives of this compound are not extensively detailed in the available literature.

Mechanistic Investigations of Biological Action

Understanding the precise mechanisms through which derivatives of this compound exert their biological effects is crucial for their development as targeted therapies. This involves detailed studies of their interactions with molecular targets, their influence on cellular signaling, and their ultimate impact on cell fate.

The interaction between a drug and its receptor is a dynamic process characterized by rates of association and dissociation, which ultimately define the drug's affinity and residence time on the target. While specific kinetic data for this compound derivatives are not extensively detailed in the reviewed literature, studies on the closely related pyrazolo[3,4-c]pyridine scaffold provide valuable insights into the types of binding kinetics observed for this class of compounds.

For instance, a study on pyrazolo[3,4-c]pyridine antagonists targeting adenosine (B11128) receptors identified compounds with nanomolar affinity. chemrxiv.org The kinetic profile of a lead compound, A17, revealed not only a high affinity (Kd) but also a prolonged residence time (RT) at both A1 and A3 adenosine receptors, a feature often linked to sustained pharmacological effects. chemrxiv.org The data showed that potent compounds had significantly lower dissociation rates (k_off) compared to less active analogues, highlighting the importance of drug-target residence time. chemrxiv.org

Data adapted from a study on pyrazolo[3,4-c]pyridine antagonists, illustrating the type of kinetic parameters analyzed for this class of compounds. chemrxiv.org

Molecular docking studies on various 1H-pyrazolo[3,4-b]pyridine derivatives have further elucidated their binding modes. These studies consistently show that the pyrazolopyridine core acts as a hinge-binding motif, forming crucial hydrogen bonds with key residues in the ATP-binding pocket of kinases. nih.govnih.gov For example, in TANK-binding kinase 1 (TBK1), the pyrazolopyridine scaffold forms hydrogen bonds with hinge residues Glu87 and Cys89. nih.gov Similarly, in Fibroblast Growth Factor Receptor (FGFR) kinase, the N-1 nitrogen of the pyrazole (B372694) ring is critical for a hydrogen bond with a hinge residue, and its methylation leads to a complete loss of activity. nih.gov These interactions anchor the inhibitor in the active site, allowing other parts of the molecule to form additional contacts that enhance potency and selectivity.

Derivatives of the 1H-pyrazolo[4,3-b]pyridine scaffold have been extensively investigated as inhibitors of various protein kinases, which are pivotal nodes in cellular signaling cascades often dysregulated in diseases like cancer.

FGFR Pathway: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov Dysregulation of FGFR signaling is implicated in numerous cancers. nih.gov Immunoblot analysis confirmed that a lead compound from this series effectively suppressed FGFR signaling within cancer cells. nih.gov

FLT3 and CDK4 Pathways: In the context of Acute Myeloid Leukemia (AML), certain 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives have been developed as dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4). nih.gov An optimized compound, 23k, demonstrated potent inhibition of both kinases with IC50 values in the low nanomolar range, suggesting its potential to disrupt two key pathways involved in leukemia cell proliferation and survival. nih.gov

TBK1 Pathway: TANK-binding kinase 1 (TBK1) is a key regulator of innate immunity signaling pathways. nih.gov A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered to be potent TBK1 inhibitors, with one compound exhibiting an IC50 value of 0.2 nM. nih.gov These inhibitors are being explored for their roles in modulating immune responses and oncogenesis. nih.gov

Mps1 Pathway: Monopolar spindle kinase 1 (Mps1) is a critical component of the mitotic checkpoint and a target for cancer therapy. nih.gov A representative 1H-pyrazolo[3,4-b]pyridine derivative, compound 31, was a potent Mps1 inhibitor with an IC50 of 2.596 nM and significantly inhibited the proliferation of various cancer cell lines. nih.gov

By inhibiting key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs), pyrazolopyridine derivatives can halt cell division and trigger programmed cell death (apoptosis). A study focused on pyrazolo[3,4-b]pyridine derivatives demonstrated that these compounds could induce cell cycle arrest and apoptosis by inhibiting CDK2 and/or CDK9. This mechanism is a hallmark of many successful anti-cancer agents.

Preclinical In Vivo Efficacy Studies for Lead Compounds

Following promising in vitro results, lead compounds are advanced into preclinical in vivo models to assess their efficacy and pharmacodynamic effects in a whole-organism context.

Patient-derived xenograft (PDX) models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug evaluation. nih.govnih.gov Several derivatives of the 1H-pyrazolo[4,3-b]pyridine scaffold have demonstrated significant anti-tumor activity in such models.

A dual FLT3/CDK4 inhibitor, compound 23k, showed a tumor growth inhibition rate of 67% in an MV4-11 xenograft model when administered at 200 mg/kg. nih.gov

A potent and selective FGFR inhibitor, compound 7n, was evaluated in an FGFR1-driven H1581 xenograft model and showed significant antitumor activity. nih.gov

An Mps1 inhibitor, compound 31, also exhibited good antitumor efficacy in an MDA-MB-468 breast cancer xenograft model with no apparent toxicity. nih.gov

In a c-Met-driven EBC-1 xenograft mouse model, a 1-sulfonyl-pyrazolo[4,3-b]pyridine derivative demonstrated significant anti-tumor activity. nih.gov

Pharmacodynamic (PD) biomarker analysis in preclinical models is essential to confirm that a drug is engaging its intended target and modulating the relevant downstream pathway in vivo. For kinase inhibitors, this often involves measuring the phosphorylation status of the target kinase itself (autophosphorylation) or its key substrates in tumor or surrogate tissues collected from treated animals.

While the specific in vivo PD biomarker data for this compound derivatives are not extensively published, the known mechanisms of action point to relevant biomarkers. For an FGFR inhibitor, for example, a key PD biomarker would be the reduced phosphorylation of FGFR and its downstream effectors like ERK. For a JAK2 inhibitor, a reduction in the phosphorylation of STAT proteins (p-STAT) would be monitored. nih.gov One study noted that their optimized JAK2 inhibitor exhibited potent cellular activity against p-STAT1, confirming target engagement in a cellular context, which is a prerequisite for in vivo pharmacodynamic effects. nih.gov A promising pharmacodynamic profile was also reported for an Mps1 inhibitor, indicating successful target modulation in vivo. nih.gov This analysis provides crucial evidence linking target engagement to the observed anti-tumor efficacy.

Assessment of Therapeutic Index

The evaluation of the therapeutic index for derivatives of this compound is a multifaceted process that involves determining both the efficacy of these compounds against their intended biological targets and their cytotoxic effects on normal, healthy cells. A favorable therapeutic index is characterized by high potency against the disease target at concentrations that exhibit low toxicity to non-target cells.

Research into compounds derived from the this compound core has provided initial data points that contribute to our understanding of their therapeutic potential. For instance, a series of 1-sulfonylpyrazolo[4,3-b]pyridines, synthesized from the parent this compound, have been evaluated for their inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), a kinase implicated in various cancers. nih.gov

Initial screenings demonstrated that these compounds exhibited significant FGFR1 inhibitory activity. nih.gov Subsequent optimization led to the development of derivatives with potent biological activities. nih.gov The anti-proliferative activity of these compounds was assessed in the KG1 cell line, a human acute myeloid leukemia cell line, providing a measure of their therapeutic efficacy. nih.gov While direct toxicity studies on normal cell lines were not detailed in this specific research, the selectivity of such compounds is a crucial factor in their therapeutic index.

To illustrate the type of data used in these assessments, the table below presents findings for representative compounds, including their enzymatic activity against the target and their anti-proliferative effects.

CompoundTargetEnzymatic IC₅₀ (nM)Anti-proliferative Activity (Cell line)
Compound 13 FGFR1Not explicitly statedKG1
Compound 29 FGFR1Not explicitly statedKG1

Note: Specific IC₅₀ values for these compounds were not provided in the referenced text, but they were selected for further testing based on showing "excellent biological activities." nih.gov

While the above data focuses on the [4,3-b] scaffold, related research on the isomeric pyrazolo[3,4-b]pyridine core provides a useful parallel for understanding the assessment of therapeutic index. For example, a study on pyrazolo[3,4-b]pyridine derivatives as Tropomyosin receptor kinase (TRK) inhibitors evaluated their activity against the TRKA kinase and their proliferation inhibition in the KM-12 cancer cell line. rsc.org Crucially, this study also assessed the selectivity of the lead compound against the MCF-7 breast cancer cell line and the non-cancerous Human Umbilical Vein Endothelial Cell (HUVEC) line, demonstrating a clear effort to establish a favorable therapeutic window. rsc.org

The insights from related scaffolds underscore the importance of evaluating both on-target efficacy and off-target cytotoxicity to establish a robust therapeutic index for any new class of compounds, including the derivatives of this compound. Future research will need to expand on the initial efficacy data with comprehensive cytotoxicity profiling to fully delineate the therapeutic potential of this promising chemical series.

Computational Chemistry and Molecular Modeling in the Research of 6 Bromo 1h Pyrazolo 4,3 B Pyridine Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this method is crucial for understanding how a potential drug molecule (ligand) interacts with its biological target, typically a protein or enzyme.

For derivatives of the pyrazolopyridine scaffold, molecular docking has been instrumental in elucidating their binding modes within the active sites of various protein kinases, which are key targets in cancer therapy. For instance, in studies of 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors of TANK-binding kinase 1 (TBK1), docking simulations revealed that the pyrazole (B372694) NH and the pyridine (B92270) nitrogen atoms play a crucial anchoring role in the hinge region of the kinase. colab.ws These interactions are vital for the inhibitory activity of the compounds.

Similarly, docking studies of pyrazolo[3,4-b]pyridine derivatives targeting PIM-1 kinase, a protein implicated in breast cancer, have shown that these compounds fit well within the kinase's active site, corroborating their observed inhibitory activity. nih.gov In the development of Tropomyosin receptor kinase (TRK) inhibitors, molecular docking of a pyrazolo[3,4-b]pyridine core demonstrated a potential π–π stacking interaction between the pyridine ring and a phenylalanine residue (Phe589) in the active site, guiding the design of more potent inhibitors. nih.gov

The general workflow for such a study involves:

Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: The 2D structure of the pyrazolopyridine derivative is drawn and converted to a 3D conformation. Energy minimization is performed to obtain a low-energy, stable conformation.

Docking Simulation: A docking algorithm is used to place the ligand into the defined binding site of the receptor in multiple possible orientations and conformations.

Scoring and Analysis: The resulting poses are "scored" based on various energy functions to estimate the binding affinity. The best-scoring poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and π-stacking.

These simulations provide invaluable predictions about the binding affinity and orientation of the designed molecules, allowing medicinal chemists to prioritize which derivatives of the 6-bromo-1H-pyrazolo[4,3-b]pyridine scaffold should be synthesized and tested.

Table 1: Example of Molecular Docking Results for Pyrazolopyridine Derivatives Against Kinase Targets

Compound ScaffoldTarget KinaseKey Interacting Residues (Predicted)Type of InteractionReference
1H-Pyrazolo[3,4-b]pyridineTRKAPhe589π–π stacking nih.gov
1H-Pyrazolo[3,4-b]pyridineTBK1Glu87Hydrogen Bond colab.ws
1H-Pyrazolo[3,4-b]pyridinePIM-1Active Site ResiduesGood fit and interaction nih.gov
Pyrazolo[3,4-b]pyridineα-amylaseActive Site ResiduesValidation of in-vitro results nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational stability of the ligand-protein complex and a more refined estimation of binding affinity.

For pyrazole and pyrazolopyridine derivatives, MD simulations are typically performed after molecular docking to validate the predicted binding poses and assess their stability. nih.govnih.gov A simulation run, often on the nanosecond scale, can reveal whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes or even dissociates. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to assess the structural stability of the system over the simulation time. A stable RMSD suggests the complex has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexible and rigid regions of the protein, showing which residues are most affected by the ligand's binding.

Hydrogen Bond Analysis: This tracks the formation and breakage of hydrogen bonds between the ligand and the target throughout the simulation, highlighting the most persistent and important interactions.

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD trajectory to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

In a study on pyrazole derivatives as RET kinase inhibitors, a 100 ns MD simulation was performed on the docked complex of the most active compound. The stability of the ligand and protein RMSD throughout the simulation confirmed the stability of the binding mode predicted by docking. nih.gov Similarly, MD simulations have been used to explore the binding mode of pyrazole-containing imide derivatives with their potential target, Heat Shock Protein 90α (Hsp90α). nih.gov These studies demonstrate that MD simulations are a critical step in validating computational hits and understanding the dynamic nature of ligand-receptor interactions for compounds based on the pyrazolopyridine scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. Once a statistically significant QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized molecules. researchgate.netnih.gov

For pyrazolopyridine derivatives, QSAR studies can guide the optimization of lead compounds. For example, a 3D-QSAR model was generated for a series of 4-aminopyrazolo[3,4-b]pyridine-5-carboxylic acid esters to understand the structure-affinity relationships for A1 adenosine (B11128) receptor antagonists. acs.org This model helped to rationalize why certain substitutions led to high affinity and selectivity.

The development of a QSAR model typically involves the following steps:

Data Set Collection: A set of compounds with a common scaffold (like this compound) and their experimentally measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 2D descriptors (e.g., molecular weight, logP) or 3D descriptors (e.g., from CoMFA or CoMSIA fields).

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation correlating the descriptors (independent variables) with the biological activity (dependent variable). nih.govnih.gov

Model Validation: The predictive power of the model is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and, ideally, external validation with a set of compounds not used in model training.

Studies on pyrazole derivatives have successfully used 2D-QSAR models to predict anticancer activity against various cell lines, identifying key functional groups that enhance activity. nih.gov These models can then be used to design new derivatives with potentially higher potency.

Table 2: Common Parameters in QSAR Model Validation

ParameterDescriptionAcceptable Value
(Coefficient of determination)The proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
(Cross-validated r²)A measure of the predictive ability of the model, determined by internal validation.> 0.5
pred_r² (External validation r²)A measure of the predictive ability of the model on an external test set.> 0.5

Computational Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

A promising drug candidate must not only be potent against its target but also possess favorable ADMET properties. Early prediction of these properties using computational methods can prevent costly failures in later stages of drug development.

For pyrazolopyridine derivatives, various online tools and software packages like SwissADME and pkCSM are used to predict a wide range of pharmacokinetic and toxicity properties. A study on a series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines used the SwissADME web tool to evaluate their drug-likeness and ADME profile. japsonline.com

The key predicted properties include:

Absorption: Parameters like gastrointestinal (GI) absorption and Caco-2 cell permeability are predicted. For instance, pyrazolo[3,4-b]pyridine derivatives were predicted to have high GI absorption. japsonline.com The "bioavailability radar" is a visual tool that provides a quick assessment of drug-likeness based on properties like lipophilicity, size, polarity, solubility, flexibility, and saturation. japsonline.com

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). The ability to cross the BBB is crucial for drugs targeting the central nervous system.

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to be inhibited or serve as substrates for the compound. This is important for assessing potential drug-drug interactions. japsonline.com

Excretion: Properties related to the elimination of the compound from the body are estimated.

Toxicity: Various toxicity risks, such as hepatotoxicity (liver damage) and mutagenicity (potential to cause genetic mutations), can be flagged.

By analyzing these computational predictions, researchers can identify potential liabilities in their designed this compound derivatives and make structural modifications to improve their ADMET profile, thereby increasing the likelihood of developing a successful drug.

Table 3: Example of Predicted ADMET Properties for a Series of Pyrazolo[3,4-b]pyridines

PropertyPredictionImplicationReference
Gastrointestinal (GI) AbsorptionHighGood potential for oral absorption japsonline.com
Lipinski's Rule of FiveNo violationsGood drug-likeness japsonline.com
CYP Isoform InhibitionInhibition of some isoforms predictedPotential for drug-drug interactions japsonline.com
P-glycoprotein SubstratePredicted to be non-substratesLess susceptible to efflux pumps japsonline.com
Bioavailability RadarGenerally within the optimal rangeIndicates good oral bioavailability japsonline.com

Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) is a strategy that starts with identifying small chemical fragments (typically with molecular weight < 300 Da) that bind weakly to the biological target. These initial hits are then grown, linked, or combined to produce a more potent, lead-like molecule.

The pyrazolo[4,3-b]pyridine core is an excellent candidate for FBDD strategies. Its rigid bicyclic structure can serve as an anchor or scaffold that positions substituents into specific pockets of a target's binding site. Research has shown that the pyrazolopyridine scaffold is a common fragment in the synthesis of kinase inhibitors. nih.govnih.gov

The FBDD process using the this compound scaffold would typically follow these steps:

Fragment Screening: A library of small fragments would be screened against the target protein using biophysical techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR), or Surface Plasmon Resonance (SPR) to identify binders.

Hit-to-Lead Optimization: Once a fragment, such as the core pyrazolopyridine ring system, is identified as a binder, computational modeling plays a key role in its optimization.

Fragment Growing: Molecular docking can be used to predict how to "grow" the fragment by adding functional groups to improve its affinity and selectivity. For example, substituents could be added to the bromine position or other available sites on the rings.

Fragment Linking/Merging: If two different fragments are found to bind in adjacent pockets, they can be computationally linked together to create a single, more potent molecule.

Scaffold Hopping: In a related approach, the pyrazolo[3,4-b]pyridine scaffold itself was identified through a scaffold hopping strategy from a known inhibitor structure to design novel TRK inhibitors. nih.gov This involves replacing a central molecular core with a different, isosteric one while retaining similar biological activity.

FBDD offers an efficient path to novel and potent lead compounds, and the this compound core, with its inherent drug-like properties and synthetic tractability, is a valuable starting point for such campaigns.

Potential Therapeutic Applications and Future Research Directions for 6 Bromo 1h Pyrazolo 4,3 B Pyridine

Role as Key Pharmaceutical Intermediates in Drug Synthesis

6-Bromo-1H-pyrazolo[4,3-b]pyridine is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds, particularly kinase inhibitors. google.com The pyrazolopyridine core is a recognized pharmacophore, and the bromo-substituent at the 6-position provides a reactive handle for further chemical modifications, enabling the creation of diverse compound libraries for drug discovery. ontosight.aisigmaaldrich.comchemscene.com

The synthesis of derivatives often involves leveraging the bromine atom for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce different functional groups and build molecular complexity. This versatility has made this compound a sought-after starting material for medicinal chemists. rsc.org A patent for the synthesis of 1H-pyrazolo(4,3-b)pyridine-3-carboxylic acid ethyl ester and its 6-bromo-substituted counterpart highlights its importance as a key intermediate for various kinase inhibitors. google.com

Development of Novel Kinase Inhibitors for Oncological and Inflammatory Diseases

The pyrazolopyridine scaffold, including derivatives of this compound, is a cornerstone in the development of kinase inhibitors. nih.govnih.govcumbria.ac.uknih.gov Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer and inflammatory disorders. ed.ac.uk By inhibiting specific kinases, it is possible to modulate these pathways and achieve a therapeutic effect.

Derivatives of pyrazolopyridines have been shown to act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and preventing the transfer of a phosphate (B84403) group to their substrates. nih.gov This mechanism of action is central to their therapeutic potential.

Table 1: Examples of Kinase Inhibition by Pyrazolopyridine Derivatives

Kinase TargetTherapeutic AreaReference
TANK-binding kinase 1 (TBK1)Neuroinflammation, Cancer, Autoimmune Diseases nih.gov
HaspinCancer nih.gov
c-MetCancer rsc.org
Tropomyosin receptor kinases (TRKs)Cancer rsc.org
Cyclin-dependent kinases (CDKs)Cancer nih.gov

Research has demonstrated that modifications to the pyrazolopyridine core can lead to highly potent and selective kinase inhibitors. For instance, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity and neuroinflammation. nih.gov Similarly, pyrazolo[3,4-g]isoquinolines have been synthesized and shown to be a novel family of kinase inhibitors with varying selectivity profiles. nih.gov

Applications in Anticancer Agent Discovery and Optimization

The development of anticancer agents is a primary focus for the application of this compound and its derivatives. rsc.orghelsinki.firesearchgate.net The pyrazolopyridine scaffold is considered a privileged structure in cancer drug discovery due to its ability to interact with various oncogenic targets. rsc.org

Numerous studies have highlighted the antiproliferative activity of pyrazolopyridine derivatives against a range of cancer cell lines. rsc.orgsemanticscholar.org For example, new sets of derivatives bearing the pyrazolo[3,4-b]pyridine scaffold have been synthesized and evaluated as antiproliferative agents against liver, breast, and colon cancer cell lines. rsc.org The mechanism of action often involves the induction of apoptosis, or programmed cell death, in cancer cells. rsc.org

Computational and synthetic strategies have been combined to develop potent pyrazolo-pyridine derivatives as anticancer agents targeting specific mutations in cancer-related pathways, such as the PI3K kinase pathway. cumbria.ac.uk These approaches allow for the rational design of compounds with improved efficacy and selectivity.

Exploration in Other Therapeutic Areas

While oncology and inflammation are major areas of investigation, the therapeutic potential of this compound derivatives extends to other fields.

Metabolic Disorders: The role of kinases in metabolic regulation suggests that inhibitors derived from this scaffold could be explored for the treatment of metabolic diseases. nih.gov

Infectious Diseases: Pyrazolopyridine derivatives have demonstrated activity against various pathogens. For instance, they have been investigated for their antibacterial and antiviral properties, including activity against Herpes Simplex Virus Type-1 (HSV-1). mdpi.comjapsonline.comnih.gov The mechanism of action in HSV-1 inhibition appears to be different from that of standard antiviral agents, suggesting a novel therapeutic approach. mdpi.com

Neuroinflammation: Neuroinflammation is a key component of many neurodegenerative disorders. sci-hub.box Small molecules that can modulate the inflammatory functions of microglia, the resident immune cells of the brain, are of great interest. purdue.edu Derivatives of pyrazolopyridines have been shown to possess anti-inflammatory and neuroprotective effects, in part by inhibiting kinases like TBK1 that are involved in neuroinflammatory signaling pathways. nih.govnih.govmdpi.com

Challenges and Opportunities in the Clinical Translation of this compound-based Therapeutics

Despite the promising preclinical data, the translation of this compound-based therapeutics into the clinic faces several hurdles. These challenges include optimizing pharmacokinetic properties, ensuring target specificity to minimize off-target effects and toxicity, and overcoming potential drug resistance mechanisms. nih.gov

However, these challenges also present opportunities for further research and innovation. The development of more sophisticated drug design strategies, including structure-based design and computational modeling, can help to address issues of selectivity and potency. nih.govcumbria.ac.uk Furthermore, a deeper understanding of the biological targets and resistance pathways will guide the development of next-generation inhibitors.

Integration with Advanced Drug Delivery Systems and Combination Therapies

To enhance the therapeutic efficacy and overcome some of the challenges associated with pyrazolopyridine-based drugs, researchers are exploring their integration with advanced drug delivery systems. These systems can improve solubility, prolong circulation time, and enable targeted delivery to the site of disease, thereby increasing efficacy and reducing side effects.

Furthermore, the use of these compounds in combination therapies is a promising strategy, particularly in cancer treatment. Combining a kinase inhibitor with other anticancer agents that have different mechanisms of action can lead to synergistic effects and help to overcome drug resistance. nih.gov For example, combining a pyrazolopyridine-based inhibitor with immunotherapy could be a powerful approach to treating certain cancers. semanticscholar.org

Q & A

Q. What are the standard synthetic routes for 6-bromo-1H-pyrazolo[4,3-b]pyridine?

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling or bromination reactions. For example, a derivative was prepared by reacting this compound with a boronic ester (1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) using Pd(dppf)Cl₂ as a catalyst, K₂CO₃ as a base, and a 3:1 dioxane/water solvent system at 80°C under argon. This yielded the product with 82% purity after flash chromatography . Bromination steps may require controlled conditions (e.g., ethanol under reflux with catalytic acids/bases) to optimize cyclization and regioselectivity .

Q. How is the purity and structural integrity of synthesized this compound verified?

Characterization typically involves:

  • ¹H-NMR : Peaks at δ 13.29 (s, 1H, NH), 8.80 (s, 1H, pyridine-H), and 3.90 (s, 3H, CH₃) confirm the core structure .
  • ESI-MS : A molecular ion peak at m/z 200.0 ([M + 1]⁺) matches the expected mass .
  • Chromatography : Flash chromatography or HPLC ensures >95% purity .

Advanced Research Questions

Q. How do reaction conditions influence yield and selectivity in cross-coupling reactions involving this compound?

Key factors include:

  • Catalyst : Pd(dppf)Cl₂ enhances coupling efficiency compared to other palladium catalysts .
  • Solvent : A dioxane/water mixture (3:1) balances solubility and reaction kinetics .
  • Temperature : 80°C optimizes reaction speed without promoting decomposition .
  • Base : K₂CO₃ facilitates deprotonation and stabilizes intermediates .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Protecting Groups : Use of tetrahydro-2H-pyran (THP) or tosyl groups prevents unwanted nucleophilic attacks at reactive NH sites .
  • Controlled Bromination : Sequential bromination at specific positions (e.g., 3,5-dibromo derivatives) requires precise stoichiometry and temperature to avoid over-bromination .
  • Nucleophile Selection : Bulky or electron-deficient nucleophiles reduce dimerization side reactions .

Q. How does bromine substitution at position 6 impact reactivity compared to other isomers (e.g., 5-bromo derivatives)?

  • Electrophilic Aromatic Substitution : Bromine at position 6 deactivates the pyridine ring, directing further substitutions to the pyrazole moiety .
  • Cross-Coupling Efficiency : The 6-bromo isomer shows higher reactivity in Suzuki couplings than 5-bromo analogs due to reduced steric hindrance .
  • Biological Activity : Position 6 substitution in pyrazolo[4,3-b]pyridine derivatives enhances binding to kinase targets (e.g., FGFR, mGlu₄) compared to other brominated isomers .

Data Analysis and Contradictions

Q. How should researchers address contradictory bioactivity data in this compound derivatives?

  • Structural Comparisons : Compare with analogs like 5-bromo-1H-pyrazolo[3,4-b]pyridine (Similarity Index: 0.69), which has lower solubility due to the absence of a carboxylic acid group .
  • Kinase Selectivity : Derivatives with 6-bromo substitution show higher potency for FGFR kinase inhibition (>90% at 10 µM) versus off-target kinases (<20%) .
  • Metabolic Stability : LogP values and in vitro microsomal assays (e.g., t₁/₂ > 2 hours in human hepatocytes) explain discrepancies in in vivo efficacy .

Applications in Drug Discovery

Q. What role does this compound play in developing kinase inhibitors?

  • Scaffold for mGlu₄ PAMs : The pyrazolo[4,3-b]pyridine core in VU0418506 exhibits nanomolar potency (EC₅₀ = 120 nM) and >100-fold selectivity over mGlu₂/₃ receptors .
  • FGFR Inhibitors : 6-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives inhibit FGFR1 with IC₅₀ = 15 nM, validated by X-ray crystallography .

Methodological Tables

Q. Table 1. Comparative Reactivity of Brominated Pyrazolopyridines

PositionSimilarity IndexKey FeaturesReference
6-Bromo0.69High cross-coupling efficiency
5-Bromo0.73Enhanced solubility (carboxylic acid)

Q. Table 2. Optimization of Suzuki Coupling Conditions

ParameterOptimal ConditionImpact on Yield
CatalystPd(dppf)Cl₂82%
SolventDioxane/H₂O (3:1)Maximizes miscibility
Temperature80°CBalances rate/stability
BaseK₂CO₃Facilitates transmetallation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
6-bromo-1H-pyrazolo[4,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.